Amoxicillin Impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amoxicillin Impurity D typically involves the degradation of amoxicillin under specific conditions. One common method involves the hydrolysis of amoxicillin in the presence of water, leading to the opening of the β-lactam ring and formation of the impurity . This process can be accelerated by acidic or basic conditions, with the reaction being carried out at elevated temperatures to increase the rate of hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound is often a byproduct of the manufacturing process of amoxicillin. The impurity can be isolated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) . The control of this impurity is crucial to ensure the quality and safety of the final pharmaceutical product.
Chemical Reactions Analysis
Types of Reactions
Amoxicillin Impurity D undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as quinone derivatives from oxidation and reduced forms from reduction reactions .
Scientific Research Applications
Amoxicillin Impurity D has several applications in scientific research:
Mechanism of Action
Amoxicillin Impurity D exerts its effects by interacting with various molecular targets and pathways. The compound is known to inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), similar to amoxicillin . This inhibition prevents the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of bacterial cells .
Comparison with Similar Compounds
Amoxicillin Impurity D can be compared with other related compounds, such as:
Amoxicillin Impurity A: Another degradation product of amoxicillin, differing in its chemical structure and degradation pathway.
Amoxicillin Impurity B: A related compound with distinct chemical properties and formation conditions.
Amoxicillin Impurity C: Similar to Impurity D but with variations in its molecular structure and reactivity.
Conclusion
This compound is a significant compound in the field of pharmaceutical research and quality control. Its synthesis, chemical reactions, and applications are crucial for ensuring the safety and efficacy of amoxicillin formulations. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into the stability and degradation of amoxicillin.
Properties
CAS No. |
68728-47-2 |
---|---|
Molecular Formula |
C16H20N3NaO6S |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
sodium;2-[[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H21N3O6S.Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25);/q;+1/p-1 |
InChI Key |
OWFQIGGKWCUTRP-UHFFFAOYSA-M |
SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Amoxicillin USP RC D ; Amoxicillin Penicilloic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.